molecular formula C15H20N4OS B2860497 2-Methyl-4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine CAS No. 2380041-10-9

2-Methyl-4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B2860497
CAS No.: 2380041-10-9
M. Wt: 304.41
InChI Key: FYCDTCIMLMAYQV-UHFFFAOYSA-N
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Description

2-Methyl-4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a thiadiazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-Methyl-4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the piperidine intermediate: This involves the reaction of 2-methylpyridine with formaldehyde and piperidine under controlled conditions to form the piperidine intermediate.

    Formation of the thiadiazole ring: The piperidine intermediate is then reacted with thiosemicarbazide and an oxidizing agent to form the thiadiazole ring.

    Final coupling: The final step involves coupling the thiadiazole ring with the piperidine intermediate under specific reaction conditions to form the target compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

2-Methyl-4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine and pyridine rings, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Methyl-4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound’s structure allows it to interact with various biological molecules, leading to its observed biological activities.

Comparison with Similar Compounds

2-Methyl-4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine can be compared with other similar compounds, such as:

    2-Methyl-5-phenyl-1,3,4-thiadiazole: This compound has a phenyl group instead of the piperidine and pyridine rings, leading to different chemical and biological properties.

    4-Methylpyridin-2-amine: This compound lacks the thiadiazole ring and has different reactivity and applications.

    N-(5-Methylpyridin-2-yl)piperidin-4-amine:

The uniqueness of this compound lies in its combination of the piperidine, pyridine, and thiadiazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-11-9-14(3-6-16-11)20-10-13-4-7-19(8-5-13)15-18-17-12(2)21-15/h3,6,9,13H,4-5,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCDTCIMLMAYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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